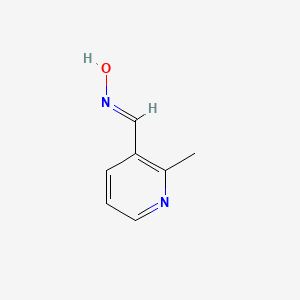

![molecular formula C24H24ClN5 B2485850 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890633-84-8](/img/structure/B2485850.png)

3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including compounds similar to 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, typically involves multistep synthetic routes. A notable method is the one-pot regioselective synthesis under ultrasound irradiation in aqueous media, which has proven to be an efficient strategy for generating highly substituted pyrazolo[1,5-a]pyrimidines. This approach utilizes ultrasound to facilitate the reaction of 5-methyl-4-phenyl-1H-pyrazol-3-amine with various formylated active proton compounds in the presence of KHSO4, leading to the desired products. The structural confirmation of these compounds is achieved through IR, 1H NMR, 13C NMR, and mass spectral data, with selected derivatives subjected to X-ray crystallographic study to ascertain regioselectivity (Kaping, Helissey, & Vishwakarma, 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structural elucidation of these compounds often involves comprehensive spectroscopic analysis, including IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography plays a crucial role in determining the precise molecular geometry, confirming the regioselectivity of the synthesis, and understanding the electron distribution within the molecule. This analytical approach ensures the accurate identification of the synthesized compounds and provides insight into their potential chemical behavior (Kaping, Helissey, & Vishwakarma, 2020).

Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

Research has demonstrated that pyrazolopyrimidine derivatives, including structures similar to the one you're interested in, exhibit significant anticancer and anti-inflammatory activities. These compounds have been synthesized and evaluated against various cancer cell lines, showing potential as anticancer agents. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition activities, indicating potential anti-inflammatory properties (Rahmouni et al., 2016). Similarly, other studies have focused on the synthesis of novel pyrazolopyrimidine derivatives with potential antimicrobial and anticancer activities, highlighting their versatility in medicinal chemistry (Hafez et al., 2016).

Antimicrobial Activities

The antimicrobial properties of pyrazolopyrimidine derivatives have been a significant focus of research. For instance, Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine compounds containing phenylsulfonyl moiety and evaluated their antimicrobial activities, finding that several derivatives showed activity surpassing that of the reference drug (Alsaedi et al., 2019). This suggests that these compounds could serve as a basis for developing new antimicrobial agents.

Synthesis and Characterization Techniques

The synthesis of pyrazolopyrimidine derivatives has been explored through various methodologies, including regioselective synthesis and one-pot synthesis techniques, to create highly substituted derivatives. For example, Kaping et al. (2020) reported a three-step, one-pot regioselective synthesis of pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation, demonstrating the efficiency of novel synthesis approaches (Kaping et al., 2020).

Enzyme Inhibition for Disease Treatment

Pyrazolopyrimidine derivatives have been identified as potent inhibitors of specific enzymes, such as tyrosine kinases, which are crucial in cancer cell proliferation. Research in this area aims to develop compounds that can selectively inhibit these enzymes, potentially leading to effective cancer therapies. For instance, Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives that inhibited isolated Src and cell line proliferation, acting as antiproliferative agents through the inhibition of Src phosphorylation (Carraro et al., 2006).

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5/c1-17-16-22(29-14-12-28(13-15-29)19-8-4-3-5-9-19)30-24(26-17)23(18(2)27-30)20-10-6-7-11-21(20)25/h3-11,16H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWJKYIHUBJOCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

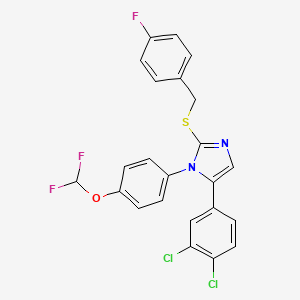

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

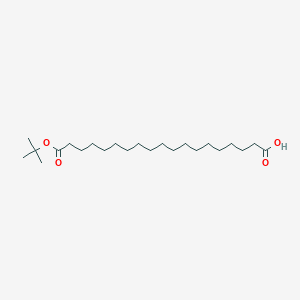

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)

![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)